N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1H-pyrazole, 4-chlorobenzo[d]thiazole, and 2-methoxyphenol derivatives. These intermediates are then subjected to various coupling reactions, such as amide bond formation, under controlled conditions using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-hydroxyphenoxy)acetamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-ethoxyphenoxy)acetamide
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and overall stability compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-16-7-2-3-8-17(16)29-14-19(27)26(13-12-25-11-5-10-23-25)21-24-20-15(22)6-4-9-18(20)30-21/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYRTKNMMICAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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